DS-1971a

Vue d'ensemble

Description

DS-1971a est un inhibiteur puissant, sélectif et actif par voie orale du canal sodique NaV1.7. Ce composé a montré un potentiel significatif dans le traitement de la douleur neuropathique en raison de sa capacité à inhiber le canal NaV1.7 avec une grande spécificité et une grande puissance .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du DS-1971a implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le produit final. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que la synthèse implique l'utilisation de l'arylsulfonamide comme structure de base, qui est modifiée par diverses réactions chimiques pour atteindre la sélectivité et la puissance désirées .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas disponibles publiquement. Typiquement, la production de tels composés implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

DS-1971a subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent modifier sa structure chimique et son activité.

Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l'efficacité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs qui facilitent les réactions de substitution. Les conditions spécifiques, telles que la température, la pression et le solvant, sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent entraîner des composés d'arylsulfonamide modifiés avec différents groupes fonctionnels .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des canaux sodiques et ses effets sur les processus cellulaires.

Biologie : Investigated for its role in modulating neuronal activity and pain signaling pathways.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la douleur neuropathique et d'autres affections impliquant un dysfonctionnement des canaux sodiques.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et comme composé de référence dans les études pharmacologiques

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le canal sodique NaV1.7. Cette inhibition empêche l'afflux d'ions sodium dans les neurones, réduisant ainsi l'excitabilité neuronale et la signalisation de la douleur. Les cibles moléculaires du this compound comprennent le canal NaV1.7, et son mécanisme implique la liaison à des sites spécifiques sur le canal pour bloquer son activité .

Applications De Recherche Scientifique

Efficacy

In preclinical studies, DS-1971a has demonstrated robust efficacy in various animal models of neuropathic pain. For instance, it showed significant pain relief in models involving nerve injury and diabetic neuropathy, indicating its potential as a therapeutic agent for chronic pain conditions .

Safety and Tolerability

This compound exhibits a favorable safety profile. In clinical trials involving healthy male subjects, doses up to 1200 mg per day were administered without significant adverse effects. The compound's pharmacokinetics were characterized by rapid absorption and a predictable elimination profile, making it suitable for further clinical development .

Neuropathic Pain Treatment

The primary application of this compound is in the treatment of neuropathic pain. Clinical trials have focused on assessing its efficacy and safety in patients with conditions such as diabetic neuropathy and postherpetic neuralgia. The compound is expected to provide effective pain relief while minimizing common side effects associated with other analgesics .

Phase 1 Study

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. The study was randomized, double-blind, and placebo-controlled, involving multiple ascending doses. Results indicated that this compound was well tolerated at all tested doses with no serious adverse events reported .

Phase 2 Explorations

Ongoing Phase 2 studies aim to further elucidate the efficacy of this compound in specific patient populations suffering from chronic neuropathic pain. Preliminary results suggest that patients receiving this compound experience significant reductions in pain scores compared to placebo groups .

Data Summary

| Study Type | Participants | Dosage | Duration | Primary Outcome |

|---|---|---|---|---|

| Phase 1 | Healthy males | Up to 1200 mg/day | 14 days | Safety and tolerability |

| Phase 2 (ongoing) | Neuropathic pain patients | TBD | TBD | Efficacy in pain reduction |

Metabolism and Disposition

Research on the metabolism of this compound indicates that it undergoes significant hepatic metabolism primarily via cytochrome P450 enzymes. Studies have identified key metabolites formed during this process, including M1 and M2, with M1 being particularly notable as a disproportionate metabolite in humans . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens.

Mécanisme D'action

DS-1971a exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition prevents the influx of sodium ions into neurons, thereby reducing neuronal excitability and pain signaling. The molecular targets of this compound include the NaV1.7 channel, and its mechanism involves binding to specific sites on the channel to block its activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétrodotoxine : Un puissant bloqueur des canaux sodiques avec une grande spécificité pour les canaux NaV.

Lidocaïne : Un anesthésique local qui inhibe les canaux sodiques pour soulager la douleur.

Carbamazépine : Un anticonvulsivant qui cible également les canaux sodiques pour réduire l'excitabilité neuronale

Unicité du DS-1971a

This compound est unique en raison de sa grande sélectivité et de sa grande puissance pour le canal NaV1.7, ce qui en fait un candidat prometteur pour le traitement de la douleur neuropathique. Contrairement à d'autres inhibiteurs des canaux sodiques, this compound a un profil toxicologique favorable et peut être administré par voie orale, renforçant son potentiel comme agent thérapeutique .

Activité Biologique

DS-1971a is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, primarily developed for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies, demonstrating both efficacy and a favorable safety profile.

This compound selectively inhibits the NaV1.7 channel, which plays a critical role in pain signaling. The inhibition of this channel can effectively reduce pain sensations, making it a target for analgesic drug development. The compound's selectivity is crucial as it minimizes off-target effects, which can lead to adverse reactions.

Efficacy in Preclinical Studies

In vitro and in vivo studies have demonstrated that this compound exhibits high potency against NaV1.7. The compound was optimized from earlier sulfonamide derivatives, leading to its current formulation, which avoids potential toxicological issues associated with previous iterations.

Key Findings:

- In Vitro Potency: this compound displayed robust inhibition of NaV1.7 with an IC50 value in the nanomolar range.

- In Vivo Efficacy: Animal models have shown significant pain relief in neuropathic pain scenarios, such as those induced by nerve injury or inflammation .

Safety Profile

The safety pharmacology studies indicate that this compound has a favorable toxicological profile. In studies involving multiple doses up to 1200 mg/day over 14 days in healthy human subjects, no serious adverse effects were reported . Long-term studies up to 1000 mg/kg over nine months also did not reveal any significant toxicity .

Metabolism and Pharmacokinetics

This compound undergoes metabolism primarily through cytochrome P450 enzymes, particularly CYP2C8. A significant metabolite, M1, was identified as a human disproportionate metabolite, indicating species-specific metabolic pathways that could influence drug efficacy and safety . The major metabolites were characterized following oral administration of radiolabeled this compound:

| Metabolite | Formation Pathway | Percentage of Total Drug Exposure |

|---|---|---|

| M1 | P450-mediated monoxidation | 27% |

| M2 | P450-mediated monoxidation | 10% |

| Minor Metabolites | Aldehyde oxidase and P450s | <10% |

This data highlights the importance of understanding the metabolic pathways for predicting human responses to this compound.

Clinical Trials

This compound has progressed through early-phase clinical trials aimed at assessing its safety and efficacy in humans. Phase I trials focused on establishing tolerability and pharmacokinetics. Although it showed promise, further development faced challenges leading to discontinuation in Phase II due to unforeseen complications related to dosing regimens .

Comparative Analysis with Other NaV1.7 Inhibitors

This compound has been compared with other NaV1.7 inhibitors such as Ralfinamide, which acts on multiple receptors but lacks selectivity for NaV1.7. Ralfinamide has completed Phase II trials but encountered issues in subsequent phases due to efficacy concerns . In contrast, this compound's selective action offers a potentially safer profile for neuropathic pain treatment.

Propriétés

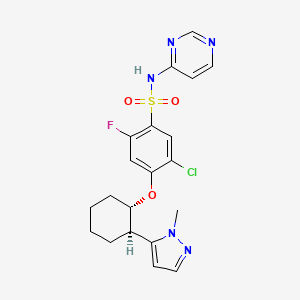

IUPAC Name |

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKONCJPCULNOW-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450595-86-4 | |

| Record name | DS-1971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DS-1971 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.